molecular formula C9H7BrN2O2 B1378327 Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1427503-50-1

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No.: B1378327
CAS No.: 1427503-50-1
M. Wt: 255.07 g/mol
InChI Key: AATIGHCEOQJDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Molecular Geometry

The molecular structure of methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate demonstrates characteristic geometric parameters consistent with fused heterocyclic systems. The compound possesses a molecular formula of C₉H₇BrN₂O₂ with a calculated molecular weight of 255.07 grams per mole. The pyrrolopyridine core maintains planarity typical of aromatic fused ring systems, with the bromine substituent contributing to the electronic distribution throughout the molecular framework.

Crystallographic studies of related pyrrolopyridine systems have revealed important structural insights applicable to this compound. The pyrrolo[3,2-c]pyridine scaffold typically exhibits bond lengths and angles consistent with aromatic character, with carbon-nitrogen bond distances in the pyridine ring averaging 1.34 Angstroms and carbon-carbon bonds maintaining approximately 1.39 Angstroms. The presence of the bromine atom at position 6 introduces significant electronic effects that influence the overall molecular geometry and intermolecular interactions.

The three-dimensional conformational analysis indicates that the methyl carboxylate group can adopt various orientations relative to the heterocyclic plane. Computational studies suggest that the ester carbonyl group tends to align in a manner that minimizes steric hindrance while maximizing electronic stabilization through resonance interactions with the aromatic system. The bromine atom, positioned at the 6-position of the pyridine ring, occupies a sterically accessible site that influences both the chemical reactivity and physical properties of the molecule.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed information about its structural features and electronic environment. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that reflect the unique electronic environment created by the fused heterocyclic system and substituent effects.

Proton nuclear magnetic resonance spectroscopy typically displays signals corresponding to the aromatic protons of the pyrrolopyridine core, with chemical shifts influenced by the electron-withdrawing effects of both the bromine atom and the carboxylate group. The methyl ester protons appear as a characteristic singlet in the aliphatic region, while the aromatic protons exhibit distinct coupling patterns that reflect their positions within the fused ring system. The nitrogen-hydrogen proton of the pyrrole ring, when present, typically appears as a broad signal due to rapid exchange phenomena.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with carbonyl carbon of the ester group appearing in the characteristic downfield region around 160-170 parts per million. The aromatic carbons display chemical shifts that reflect their electronic environment, with carbons adjacent to the bromine atom showing characteristic downfield shifts due to the halogen's electron-withdrawing effects.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups. The carbonyl stretch of the ester group typically appears around 1650-1700 wavenumbers, while aromatic carbon-hydrogen stretches are observed in the 3000-3100 wavenumber region. The presence of the nitrogen-hydrogen bond in the pyrrole ring, when detectable, contributes additional absorption features in the 3200-3500 wavenumber range.

Mass spectrometry provides molecular ion confirmation and fragmentation patterns characteristic of the pyrrolopyridine structure. The molecular ion peak appears at mass-to-charge ratio 255.07, consistent with the calculated molecular weight. Fragmentation patterns typically involve loss of the methyl ester group and subsequent aromatic rearrangements, providing structural confirmation through characteristic fragment ions.

Thermodynamic Properties and Stability Studies

The thermodynamic properties of this compound reflect the inherent stability of the aromatic pyrrolopyridine system combined with the influence of the substituent groups. The compound demonstrates thermal stability characteristic of fused heterocyclic systems, with decomposition temperatures typically exceeding 200 degrees Celsius under standard atmospheric conditions.

Computational thermodynamic calculations indicate that the compound possesses favorable enthalpy of formation values, reflecting the aromatic stabilization energy associated with the fused ring system. The presence of the bromine atom contributes to the overall stability through electronic effects, while the methyl carboxylate group provides additional stabilization through resonance interactions with the aromatic system.

Stability studies conducted under various environmental conditions reveal that the compound maintains structural integrity under normal laboratory conditions. However, exposure to strong nucleophilic conditions may result in substitution reactions at the bromine-bearing carbon, while harsh hydrolytic conditions can lead to ester hydrolysis. The compound demonstrates reasonable photostability, although prolonged exposure to ultraviolet radiation may induce photochemical decomposition processes.

The solubility profile of this compound reflects its amphiphilic nature, with moderate solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide, while exhibiting limited solubility in purely aqueous systems. This solubility behavior is consistent with the presence of both hydrophobic aromatic regions and the polar ester functionality.

Property Value Reference
Molecular Weight 255.07 g/mol
Molecular Formula C₉H₇BrN₂O₂
Chemical Abstracts Service Number 1427503-50-1
Creation Date 2014-07-01
Last Modification 2025-05-24

Tautomerism and Resonance Effects in Pyrrolopyridine Systems

The pyrrolopyridine scaffold of this compound exhibits complex electronic behavior arising from tautomeric equilibria and resonance effects inherent to fused heterocyclic systems. The pyrrole nitrogen can participate in hydrogen migration processes that lead to different tautomeric forms, although the specific substitution pattern of this compound influences the relative stability of these forms.

Research on pyrrolopyridine systems has demonstrated that the electronic distribution within these fused ring systems is significantly influenced by the nature and position of substituents. In the case of this compound, the electron-withdrawing bromine atom at position 6 and the carboxylate group at position 3 create an asymmetric electronic environment that affects both the ground state structure and the accessibility of tautomeric forms.

The resonance effects within the pyrrolopyridine system involve delocalization of pi-electron density across both rings, with the pyridine nitrogen contributing to the overall electronic structure through its lone pair interactions. The presence of the bromine substituent introduces additional resonance contributors that involve the halogen's p-orbitals, although these contributions are generally less significant than those involving the aromatic pi-system.

Computational studies of related pyrrolopyridine systems indicate that the energy barriers for tautomeric interconversion are typically substantial, suggesting that individual tautomers maintain distinct identities under normal conditions. However, the specific electronic effects introduced by the 6-bromo and 3-carboxylate substituents may modulate these energy barriers and influence the equilibrium distribution among possible tautomeric forms.

The electronic effects also manifest in the reactivity patterns observed for this compound class. The electron-withdrawing nature of both major substituents creates regions of electron deficiency that influence nucleophilic and electrophilic attack patterns. These electronic effects have important implications for the synthetic utility of this compound as a building block in complex molecule synthesis.

Properties

IUPAC Name

methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATIGHCEOQJDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC(=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyrrolo[3,2-c]pyridine Derivatives

Method Overview:
The most straightforward approach involves selective bromination of a suitably substituted pyrrolo[3,2-c]pyridine precursor. This method typically employs electrophilic bromination agents such as N-bromosuccinimide (NBS) or bromine (Br₂) under controlled conditions to target the 6-position on the pyrrole ring.

Procedure Details:

  • Starting Material: Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate or its derivatives.
  • Reagents: NBS or Br₂, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under light irradiation to promote radical bromination.
  • Solvent: Common solvents include acetonitrile, dichloromethane, or carbon tetrachloride.
  • Conditions: Mild heating or room temperature, with reaction times optimized to prevent over-bromination.

Reaction Scheme:
$$ \text{Pyrrolo[3,2-c]pyridine-3-carboxylate} + \text{Br}_2 \xrightarrow{\text{conditions}} \text{Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate} $$

Research Findings:

  • Bromination at the 6-position is regioselective due to the electronic distribution within the heterocycle, favoring electrophilic attack at the pyrrole ring (more nucleophilic site).
  • The reaction yields high selectivity with minimal polybromination, especially when controlled with stoichiometric amounts of brominating agents and temperature regulation.

Metal-Catalyzed Cross-Coupling Followed by Bromination

Method Overview:
A more sophisticated route involves initial synthesis of a non-brominated pyrrolo[3,2-c]pyridine core, followed by selective bromination. Alternatively, cross-coupling reactions such as Suzuki or Stille couplings can introduce functional groups, which are then brominated.

Procedure Details:

  • Step 1: Synthesis of the pyrrolo[3,2-c]pyridine core via cyclization of appropriate precursors, such as 2-aminopyridines with α,β-unsaturated carbonyl compounds.
  • Step 2: Bromination using NBS or Br₂, as described above, under conditions favoring regioselectivity.

Research Findings:

  • Cross-coupling methods provide versatility for introducing various substituents before bromination, enabling further functionalization.
  • This approach is advantageous for synthesizing derivatives with tailored substitution patterns.

Direct Functionalization via Electrophilic Aromatic Substitution

Method Overview:
Electrophilic substitution on heterocyclic precursors can be achieved using reagents like NBS under radical conditions, often facilitated by light or heat.

Procedure Details:

  • Use of radical initiators (e.g., AIBN) to generate bromine radicals from NBS.
  • Reaction conditions are optimized to favor substitution at the 6-position, considering the electronic effects of existing substituents.

Research Findings:

  • Selectivity is influenced by the electronic nature of substituents on the pyrrolo[3,2-c]pyridine core.
  • This method is suitable for late-stage bromination of complex molecules.

Chemical Reactions Analysis

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig coupling.

    Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups like hydroxyl or carbonyl groups. Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems, which are valuable in drug discovery and development.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound with significant potential in scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, focusing on its biological activity, chemical reactivity, and potential therapeutic uses.

Medicinal Chemistry

This compound has shown promise as a FGFR (Fibroblast Growth Factor Receptor) inhibitor , which is crucial for regulating cell proliferation and survival. Studies indicate that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Case Study: FGFR Inhibition

Research has demonstrated that this compound interacts specifically with FGFRs through hydrogen bonding with key amino acid residues within their active sites. This interaction leads to significant inhibition of receptor activity, which is essential for its therapeutic effects in cancer treatment.

Organic Synthesis

The compound's unique functional groups allow for multiple sites of chemical modification, enhancing its versatility in organic synthesis. It can undergo various chemical transformations, making it an attractive candidate for developing new synthetic methodologies.

In addition to its role as an FGFR inhibitor, this compound exhibits notable biological activities that could be explored further:

  • Antitumor Activity : Its ability to inhibit cancer cell growth positions it as a potential lead compound in drug development.
  • Enzyme Inhibition : The compound has been studied for its interactions with other enzymes, indicating broader applications in pharmacology.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include binding to the colchicine site on tubulin, disrupting microtubule dynamics.

Comparison with Similar Compounds

Substitution at the Ester Group

  • Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1956319-09-7):

    • Key Difference : Ethyl ester instead of methyl.
    • Impact : Ethyl esters generally exhibit slightly lower reactivity in hydrolysis compared to methyl esters due to steric hindrance. The molecular weight increases (C₁₀H₉BrN₂O₂ , MW 284.11 vs. 269.07 for the methyl analog), which may influence solubility and pharmacokinetics in drug discovery .
  • 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-77-4): Key Difference: Carboxylic acid replaces the ester. The absence of an ester limits further derivatization via transesterification but enables direct amide coupling .

Halogen Substitution Variations

  • Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1951441-84-1):

    • Key Difference : Chlorine replaces bromine.
    • Impact : Chlorine’s lower atomic weight (Cl vs. Br ) reduces molecular weight (MW 224.64 vs. 269.07). However, bromine’s higher leaving-group ability enhances reactivity in cross-coupling reactions, making the bromo analog more valuable in Suzuki-Miyaura couplings .
  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde (CAS 1190312-27-6): Key Difference: Carboxaldehyde at position 3 instead of ester; fused pyrrole-pyridine ring (3,2-b vs. 3,2-c).

Core Heterocycle Modifications

  • Methyl 2-bromo-5-methylnicotinate (CAS 885277-48-5):

    • Key Difference : Nicotinate core (pyridine) instead of pyrrolopyridine.
    • Impact : Loss of the fused pyrrole ring reduces π-conjugation and alters binding interactions in medicinal applications. The similarity score (0.81) suggests overlapping reactivity in bromine-mediated reactions .
  • Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS N/A):

    • Key Difference : Additional ethyl and hydroxy substituents; pyrrolo[2,3-b]pyridine core.
    • Impact : Increased steric bulk and hydrogen-bonding capacity may enhance solubility but complicate synthetic accessibility .

Comparative Physicochemical Properties

Compound (CAS) Molecular Formula MW Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate C₉H₇BrN₂O₂ 269.07 N/A N/A 1H NMR (d6-DMSO): δ 8.5 (s, H-2), 3.9 (s, OCH3)
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (1956319-09-7) C₁₀H₉BrN₂O₂ 284.11 N/A N/A 1H NMR: δ 4.3 (q, OCH2CH3), 1.3 (t, CH3)
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (1000341-77-4) C₈H₅BrN₂O₂ 241.04 N/A N/A IR: 1700 cm⁻¹ (C=O stretch)
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (1951441-84-1) C₁₀H₉ClN₂O₂ 224.64 N/A N/A 1H NMR: δ 8.4 (s, H-2)

Biological Activity

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound notable for its diverse biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a fused pyrrolo[3,2-c]pyridine ring system with a bromine atom at the 6th position and a carboxylate group at the 3rd position. Its molecular formula is C9H7BrN2O2C_9H_7BrN_2O_2 with a molecular weight of approximately 255.07 g/mol. The unique structure contributes to its biological activity, particularly as an enzyme inhibitor.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research indicates that this compound acts as an inhibitor of FGFRs, which are critical in cell signaling pathways related to cell proliferation and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines.

Mechanism of Action:

  • The compound interacts with FGFRs through hydrogen bonding with key amino acid residues in their active sites.
  • This interaction significantly inhibits receptor activity, which is essential for its potential therapeutic effects against cancer.

Case Studies and Research Findings

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines:

Cell Line IC50 Value (µM) Effect
HeLa0.12Strong inhibition of proliferation
SGC-79010.15Significant apoptosis induction
MCF-70.21Moderate to strong antiproliferative activity

These findings suggest that this compound exhibits potent antitumor activity, making it a promising candidate for further development as an anticancer agent .

Additional Biological Activities

In addition to its effects on FGFRs, this compound has shown potential in other areas:

  • Antitumor Activity: The compound has been associated with moderate to excellent antitumor activities in various studies, indicating its versatility in targeting different types of cancer cells .
  • Chemical Transformations: It can undergo various chemical modifications that enhance its biological activity and broaden its application scope in medicinal chemistry .

Q & A

Q. Q1: What are the common synthetic routes for preparing Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate, and how are intermediates purified?

Methodological Answer: The synthesis typically involves bromination of the pyrrolo-pyridine core. For example, bromine or N-bromosuccinimide (NBS) can be used to introduce the bromo group at the 6-position. A key intermediate, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, may undergo esterification with methanol under acidic catalysis (e.g., p-toluenesulfonic acid in refluxing methanol) to yield the methyl ester . Purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) followed by recrystallization using solvents like hexane or methanol. Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is recommended for isolating intermediates with >97% purity .

Structural Characterization

Q. Q2: How is the crystal structure of this compound determined, and what parameters define its crystallographic system?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., methanol/hexane). Key parameters include:

Parameter Value
Space groupMonoclinic (e.g., P21_1/n)
Unit cell dimensionsa = 13.2332 Å, b = 10.3574 Å, c = 15.0865 Å, β = 111.53°
R factor<0.05 (e.g., 0.040)
Hydrogen bonds (e.g., C–H···O) and π-π stacking interactions stabilize the lattice . Data collection at 100 K using a CCD diffractometer (e.g., Bruker APEX-II) and refinement with SHELXL are critical .

Advanced Reactivity and Regioselectivity

Q. Q3: How does the bromine substituent at the 6-position influence reactivity in cross-coupling reactions?

Methodological Answer: The 6-bromo group acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium catalysts (e.g., Pd(PPh3_3)4_4) facilitate aryl-aryl bond formation at this position. Computational studies (DFT) suggest that electron-withdrawing effects of the ester at C3 increase electrophilicity at C6, favoring nucleophilic attack . Competing reactivity at C2 or C7 is mitigated by steric hindrance from the pyrrole ring .

Analytical Challenges in Purity Assessment

Q. Q4: What advanced techniques resolve contradictions in purity data between HPLC and 1^11H NMR?

Methodological Answer: Discrepancies arise from residual solvents or non-UV-active impurities. A multi-technique approach is essential:

  • HPLC-MS : Detects low-level impurities with mass signatures.
  • 13^{13}C NMR : Identifies carbonyl or quaternary carbon contaminants.
  • Elemental Analysis : Validates stoichiometry (e.g., Br content).
    For example, a purity of 97% by HPLC may align with 95% by NMR if residual hexane (non-protonated) is present .

Computational Modeling for Reaction Optimization

Q. Q5: How can DFT calculations predict regioselectivity in functionalization reactions?

Methodological Answer: Density Functional Theory (B3LYP/6-31G*) calculates Fukui indices to identify electrophilic/nucleophilic sites. For this compound:

Position Fukui f+^+ (Electrophilicity)
C60.45
C20.28
The higher f+^+ at C6 aligns with observed reactivity in amination reactions. Solvent effects (e.g., methanol polarity) are modeled using PCM, refining activation energy predictions .

Biological Activity Profiling

Q. Q6: What methodologies assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Enzyme Assays : Measure IC50_{50} against TrkA or JAK2 kinases using ADP-Glo™ luminescence.
  • Molecular Docking : AutoDock Vina models binding to ATP pockets (PDB: 4PMS). The pyrrolo-pyridine core mimics adenine interactions, while the bromo group enhances hydrophobic contacts .
  • SAR Studies : Methyl ester vs. carboxylic acid derivatives are compared to optimize bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.